Cas no 1162665-55-5 ((S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile)

(S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- (2S)-2-tert-butyl-1-(3,3-dimethylbutyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carbonitrile
- 1162665-55-5
- DB-009121
- (S)-5-tert-butyl-1-(3,3-dimethyl-butyl) -4-hydroxy-2-oxo-2,5-dihydropyrrole-3-carbonitrile
- SCHEMBL1629616
- 1H-Pyrrole-3-carbonitrile,1-(3,3-dimethylbutyl)-5-(1,1-dimethylethyl)-2,5-dihydro -4-hydroxy-2-oxo-, (5S)-
- (5S)-5-tert-Butyl-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- DTXSID10717975
-
- インチ: InChI=1S/C15H24N2O2/c1-14(2,3)7-8-17-12(15(4,5)6)11(18)10(9-16)13(17)19/h12,18H,7-8H2,1-6H3/t12-/m1/s1
- InChIKey: BGLDRUCDIWZWLO-GFCCVEGCSA-N
- ほほえんだ: CC(C)(C)CCN1[C@H](C(=C(C#N)C1=O)O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.183778013g/mol
- どういたいしつりょう: 264.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 64.3Ų
じっけんとくせい
- 密度みつど: 1.07
(S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758641-1g |
(s)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1h-pyrrole-3-carbonitrile |
1162665-55-5 | 95% | 1g |
¥8307.00 | 2024-08-09 | |
Chemenu | CM197771-1g |
(S)-5-(tert-butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile |
1162665-55-5 | 95% | 1g |
$979 | 2023-02-19 | |
Alichem | A109008508-1g |
(S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile |
1162665-55-5 | 95% | 1g |
$1046.40 | 2023-09-04 | |
Chemenu | CM197771-1g |
(S)-5-(tert-butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile |
1162665-55-5 | 95% | 1g |
$1117 | 2021-08-05 |
(S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
(S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrileに関する追加情報
Comprehensive Overview of (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 1162665-55-5)
The compound (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 1162665-55-5) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrrole core substituted with tert-butyl, 3,3-dimethylbutyl, and carbonitrile groups, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a chiral intermediate or bioactive scaffold due to its stereospecificity and functional diversity.
In recent years, the demand for enantiomerically pure compounds like (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has surged, driven by advancements in asymmetric synthesis and catalysis. This compound’s hydroxy-oxopyrrole moiety is particularly noteworthy, as it mimics motifs found in natural products with antimicrobial or anti-inflammatory properties. Laboratories focusing on medicinal chemistry often prioritize such structures for structure-activity relationship (SAR) studies.
The synthesis of CAS No. 1162665-55-5 typically involves multi-step organic reactions, including alkylation, cyclization, and stereoselective reduction. Its 3,3-dimethylbutyl side chain enhances lipophilicity, a trait valued in the design of blood-brain barrier (BBB)-penetrant drugs. Meanwhile, the carbonitrile group offers a handle for further derivatization, aligning with trends in fragment-based drug design (FBDD).
From an industrial perspective, (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is often discussed in contexts like green chemistry and process optimization. Companies are investing in continuous flow chemistry to improve the scalability of such complex molecules while minimizing waste. Environmental, Social, and Governance (ESG) criteria are now influencing how manufacturers approach the production of high-value intermediates like this compound.
Analytical characterization of CAS 1162665-55-5 relies on techniques such as HPLC, NMR, and mass spectrometry to confirm enantiopurity and stability. Its crystalline form is another area of study, as polymorphism can impact bioavailability in drug formulations. Researchers frequently search for solubility enhancers or co-crystals to address challenges related to its physicochemical properties.
In the realm of computational chemistry, molecular docking studies of (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile explore its interactions with biological targets like enzymes or receptors. This aligns with the growing use of AI-driven drug discovery platforms that predict binding affinities for small-molecule libraries. Such applications highlight the compound’s relevance in cutting-edge precision medicine initiatives.
Regulatory considerations for 1162665-55-5 emphasize compliance with REACH and GMP standards, especially when used in active pharmaceutical ingredients (APIs). Safety data sheets (SDS) detail its handling protocols, though it is not classified as hazardous under current guidelines. The compound’s patent landscape is also scrutinized, as its structural features may overlap with proprietary heterocyclic compounds in development.
Market trends indicate rising interest in custom synthesis of (S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, particularly from contract research organizations (CROs). Suppliers often list it under categories like building blocks or chiral auxiliaries, catering to niche research needs. Its pricing reflects the complexity of its asymmetric carbon center and the need for high-purity grades.
Future research may explore the compound’s utility in photopharmacology or as a ligand in transition-metal catalysis. Collaborations between academia and industry could unlock novel applications, such as bioconjugation or proteolysis-targeting chimeras (PROTACs). As synthetic methodologies evolve, so too will the accessibility of this structurally intricate molecule.
1162665-55-5 ((S)-5-(tert-Butyl)-1-(3,3-dimethylbutyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile) 関連製品
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